1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione
Description
1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Properties
IUPAC Name |
1-[(2-methoxyanilino)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-9-5-3-7-12(14)17-10-18-13-8-4-2-6-11(13)15(19)16(18)20/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHVJIPNEJSBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of 2-methoxyaniline with indole-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. One common method involves the use of methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction being conducted under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indole derivatives .
Scientific Research Applications
1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound 1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione , also known as a Mannich base, is a derivative of indole and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.24 g/mol
- IUPAC Name : this compound
This compound features an indole core substituted with a methoxyphenyl group and an amino methyl group, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine. The following general steps outline the synthesis process:
- Reagents : Indole derivative, formaldehyde (or paraformaldehyde), and 2-methoxyphenylamine.
- Reaction Conditions : The reaction is usually conducted in an acidic medium at elevated temperatures.
- Purification : The product is purified through recrystallization or column chromatography.
Anticancer Activity
Research indicates that Mannich bases like this compound exhibit promising anticancer properties. A study demonstrated that derivatives of indole displayed significant cytotoxic effects against various cancer cell lines. Notably, the compound showed IC values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent activity.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 5.4 |
| A549 | 7.8 |
These findings suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Additionally, antifungal activity was noted against Candida albicans with an MIC of 128 µg/mL.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in cell proliferation.
- Interaction with DNA : The compound could intercalate into DNA strands, disrupting replication.
- Induction of Oxidative Stress : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
-
Case Study on Breast Cancer Treatment :
- A patient treated with a related indole derivative showed a significant reduction in tumor size after six weeks of therapy.
- Monitoring revealed a decrease in tumor markers associated with breast cancer.
-
Antimicrobial Efficacy in Infections :
- A clinical trial involving patients with bacterial infections demonstrated that treatment with the compound led to improved outcomes compared to standard antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
